6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17477469
InChI: InChI=1S/C8H7N3O2/c9-6-2-1-4-3-5(8(12)13)10-7(4)11-6/h1-3H,(H,12,13)(H3,9,10,11)
SMILES:
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol

6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC17477469

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid -

Specification

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
IUPAC Name 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C8H7N3O2/c9-6-2-1-4-3-5(8(12)13)10-7(4)11-6/h1-3H,(H,12,13)(H3,9,10,11)
Standard InChI Key NISSJEDUTNKCHD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC2=C1C=C(N2)C(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

6-Amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (IUPAC name: 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) is a nitrogen-containing bicyclic compound with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol. Its structure comprises a pyrrolo[2,3-b]pyridine scaffold, where the pyrrole ring is fused to a pyridine ring at the 2,3- and b-positions, respectively. The amino (-NH₂) and carboxylic acid (-COOH) substituents are located at the 6- and 2-positions of the fused system, respectively.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₇N₃O₂
Molecular Weight177.16 g/mol
XLogP3 (Partition Coeff)1.91
Topological Polar SA65.98 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

The Canonical SMILES notation for this compound is C1=CC(=NC2=C1C=C(N2)C(=O)O)N, reflecting the connectivity of the fused rings and substituents. Its InChIKey (NISSJEDUTNKCHD-UHFFFAOYSA-N) provides a unique identifier for database searches and structural comparisons.

Structural Analogues and Comparative Analysis

A related isomer, 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS# 898746-35-5), shares the same core but differs in substituent positioning . Comparative data reveal distinct physicochemical profiles:

  • Density: 1.5±0.1 g/cm³ (isomer) vs. unreported for the 6-amino derivative .

  • Boiling Point: 446.8±25.0°C (isomer) vs. undetermined for the target compound .

These differences underscore the impact of functional group placement on material properties, influencing solubility and reactivity in synthetic applications .

Synthesis and Manufacturing Considerations

General Synthetic Strategies

Pyrrolopyridine derivatives typically require multistep syntheses involving cyclization reactions. While specific protocols for 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid remain proprietary, patent literature on analogous heterocycles suggests common approaches:

  • Krohnke Cyclization: Utilizes α,β-unsaturated ketones and ammonium acetate to form pyrrolopyridine cores .

  • Palladium-Catalyzed Cross-Coupling: Introduces substituents via Suzuki-Miyaura or Buchwald-Hartwig reactions .

For example, AU2014275643B2 describes the synthesis of pyrrolo[2,3-b]pyridine carboxamides using nitro-substituted intermediates, which may parallel routes to the amino-carboxylic acid variant .

Challenges in Optimization

Key hurdles include:

  • Regioselectivity: Ensuring proper orientation of amino and carboxylic acid groups during ring formation.

  • Protection-Deprotection: Managing reactive functional groups to prevent side reactions.

Advances in flow chemistry and catalytic asymmetric synthesis could enhance yield and purity, though scalability remains a concern for industrial production .

Physicochemical and Spectroscopic Properties

Table 2: Predicted ADME Properties

ParameterPredictionMethod
LogP (Lipophilicity)1.91XLogP3
PSA (Polar Surface Area)65.98 ŲErtl et al.
Bioavailability Score0.55SwissADME

These properties suggest moderate membrane permeability, positioning the compound as a candidate for further pharmacokinetic optimization.

Industrial and Regulatory Considerations

Patent Landscape

Key patents covering pyrrolopyridine derivatives include:

  • AU2014275643B2: Protects heterocyclic derivatives for inflammatory and oncologic indications .

  • CN105283443A: Claims compositions targeting aberrant kinase activity .

These filings emphasize the commercial value of pyrrolopyridine scaffolds, though freedom-to-operate analyses are essential for developmental planning.

Future Directions and Research Opportunities

Synthetic Chemistry Innovations

  • Continuous Flow Synthesis: Mitigating exothermic risks in large-scale cyclizations.

  • Biocatalytic Routes: Enantioselective enzymatic methods to access chiral derivatives.

Translational Medicine Applications

  • Combination Therapies: Pairing with checkpoint inhibitors to enhance anticancer efficacy.

  • Prodrug Development: Esterifying the carboxylic acid to improve oral bioavailability .

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